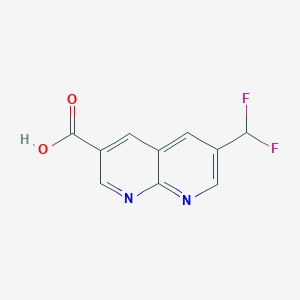

![molecular formula C8H9N3OS B2523948 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 937654-69-8](/img/structure/B2523948.png)

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

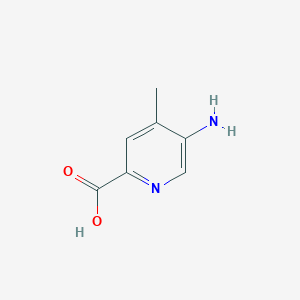

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound that contains an aromatic amine. It is related to 2-Thiopheneethylamine, which undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Synthesis Analysis

Oxadiazoles, including 1,2,4-oxadiazoles, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Chemical Reactions Analysis

2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .科学的研究の応用

Medicinal Chemistry and Drug Development

Thiophene-2-ethylamine serves as an essential intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the production of clopidogrel , an antiplatelet drug used to prevent blood clots. Researchers utilize it as a building block to create derivatives with improved pharmacological properties .

HCV Replication Inhibitors

In the fight against hepatitis C virus (HCV), scientists have explored novel compounds. Thiophene-2-ethylamine is a key component in the synthesis of geldanamycin derivatives , which act as HCV replication inhibitors by targeting the molecular chaperone Hsp90 . These derivatives hold promise for future antiviral therapies .

Functionalization of Carbon Nanotubes

Researchers interested in nanotechnology and materials science find value in thiophene-2-ethylamine. It can functionalize multiwall carbon nanotubes (MWCNT) , enhancing their properties for applications in sensors, energy storage, and catalysis. The amino group of thiophene-2-ethylamine facilitates covalent bonding to MWCNT surfaces .

Schiff Bases as Pancreatic Lipase Inhibitors

Schiff bases containing the 2- (piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety have been investigated as potential pancreatic lipase inhibitors. These compounds exhibit thermal stability, antioxidant activity, and antibacterial properties. Molecular docking studies suggest their potential as therapeutic agents for obesity-related disorders .

Organic Synthesis and Chemical Reactions

Thiophene-2-ethylamine participates in diverse chemical reactions, including Schiff base formation , reductive amination , and cyclization . Researchers use it as a versatile reagent to construct complex organic molecules. Its unique structure, combining a thiophene ring and an amino group, contributes to its synthetic utility .

Coordination Chemistry and Metal Complexes

The amino functionality of thiophene-2-ethylamine allows it to form coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and materials science. Researchers explore their reactivity, stability, and electronic properties for various purposes .

特性

IUPAC Name |

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVSRQXVYJAAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

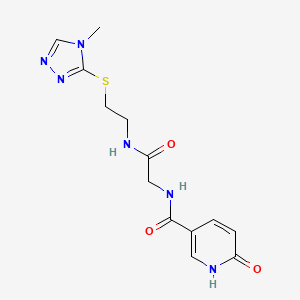

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)

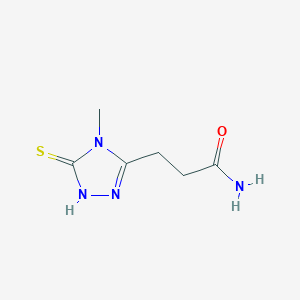

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523874.png)

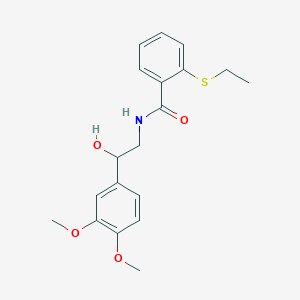

![N-(3-chlorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2523877.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2523879.png)

![Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2523880.png)

![Cyclohexyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2523887.png)